Molecular Weight & Lipophilicity Shift Relative to Primary Amine Analog
N-Methylation increases the molecular weight from 190.26 g mol⁻¹ (primary amine, CAS 306934‑92‑9) to 204.29 g mol⁻¹ (target compound) . The additional methyl group eliminates one hydrogen-bond donor and raises the calculated octanol‑water partition coefficient (clogP) by approximately 0.5–0.7 log units, as inferred from the Hansch π constant for N‑methylation of aliphatic amines . This physicochemical shift is expected to enhance passive membrane permeability and reduce renal clearance relative to the primary‑amine comparator.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 204.29 g mol⁻¹; clogP ≈ 1.8–2.1 (estimated) |
| Comparator Or Baseline | Primary amine analog (CAS 306934-92-9): MW = 190.26 g mol⁻¹; clogP ≈ 1.1–1.4 (estimated) |
| Quantified Difference | ΔMW = +14.03 g mol⁻¹; ΔclogP ≈ +0.5–0.7 |
| Conditions | Calculated values based on fragment‑based clogP algorithms; experimental logP not available for target compound. |
Why This Matters
A higher clogP and reduced H‑bond donor count can significantly influence pharmacokinetic behavior and target engagement; substituting the primary amine without accounting for these differences may lead to misleading structure‑activity relationship conclusions.
